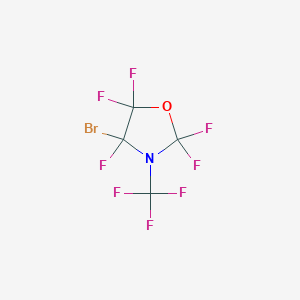
4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine is a fluorinated organic compound. Compounds with fluorine atoms are often of interest due to their unique chemical properties, such as high electronegativity and the ability to form strong bonds with carbon. These properties can lead to applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine likely involves multiple steps, including the introduction of bromine and fluorine atoms into the oxazolidine ring. Typical reagents might include brominating agents (e.g., N-bromosuccinimide) and fluorinating agents (e.g., sulfur tetrafluoride).
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming oxazolidinone derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms, forming less substituted oxazolidines.
Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents might include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxazolidinones, while substitution could produce a variety of functionalized oxazolidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, fluorinated compounds are often used as intermediates in the synthesis of more complex molecules. The unique properties of fluorine can enhance the stability and reactivity of these intermediates.
Biology
Fluorinated compounds can be used in biological research to study enzyme mechanisms and protein interactions. The presence of fluorine can alter the biological activity of molecules, making them useful probes in biochemical studies.
Medicine
In medicine, fluorinated compounds are often used in drug design
Industry
In industry, fluorinated compounds are used in the production of materials with unique properties, such as high thermal stability and resistance to chemical attack. These materials can be used in coatings, lubricants, and other high-performance applications.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of multiple fluorine atoms could influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,5,5-Pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine: Lacks the bromine atom, which might affect its reactivity and applications.
4-Chloro-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine: Similar structure but with a chlorine atom instead of bromine, which could lead to different chemical properties and reactivity.
Uniqueness
The presence of both bromine and multiple fluorine atoms in 4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine makes it unique. Bromine can participate in various substitution reactions, while fluorine atoms can enhance the compound’s stability and reactivity.
Propriétés
Numéro CAS |
104550-50-7 |
|---|---|
Formule moléculaire |
C4BrF8NO |
Poids moléculaire |
309.94 g/mol |
Nom IUPAC |
4-bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C4BrF8NO/c5-1(6)2(7,8)15-4(12,13)14(1)3(9,10)11 |
Clé InChI |
QJFYCFSQPLUAOY-UHFFFAOYSA-N |
SMILES canonique |
C1(C(OC(N1C(F)(F)F)(F)F)(F)F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


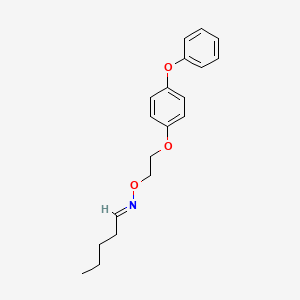
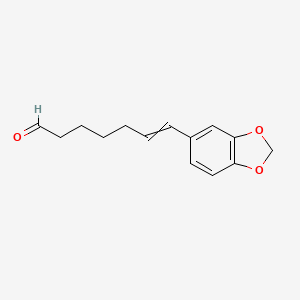
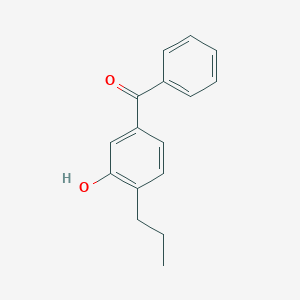
![4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14344187.png)
![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)
![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)
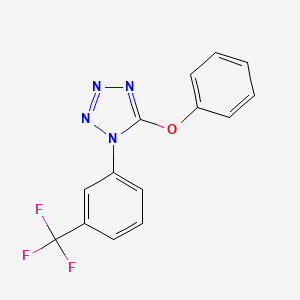
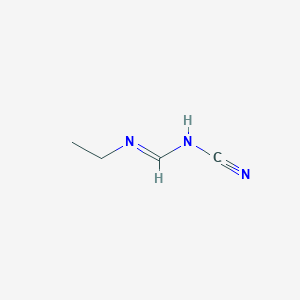

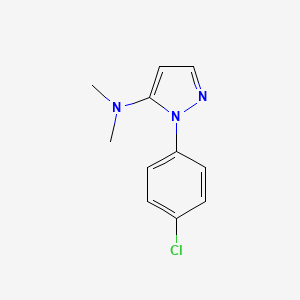
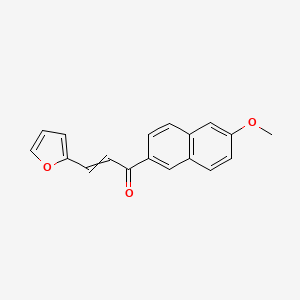
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
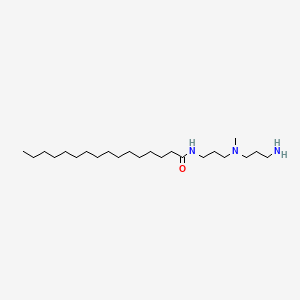
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
